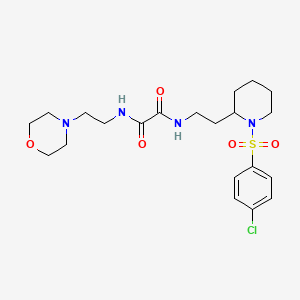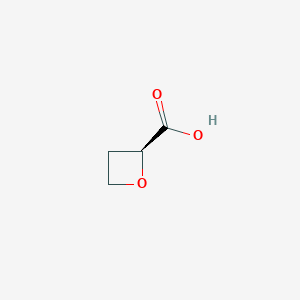![molecular formula C16H12BrN3O2S B2385210 N-[5-(4-ブロモフェニル)-1,3,4-チアゾール-2-イル]-3-メトキシベンズアミド CAS No. 391226-70-3](/img/structure/B2385210.png)
N-[5-(4-ブロモフェニル)-1,3,4-チアゾール-2-イル]-3-メトキシベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is a heterocyclic compound that contains a thiadiazole ring, a bromophenyl group, and a methoxybenzamide moiety. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
科学的研究の応用
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.
作用機序
Target of Action
It’s worth noting that compounds containing the1,3,4-thiadiazole nucleus, like the one , have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting they interact with a variety of cellular targets .
Mode of Action
Compounds with a similar 1,3,4-thiadiazole structure have been found to disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole structure have been found to exhibit a wide range of therapeutic activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Compounds with a similar 1,3,4-thiadiazol structure have been found to exhibit a wide range of therapeutic activities, suggesting they may have diverse molecular and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a bromine-containing reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium thiolate under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
類似化合物との比較
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a thiazole ring instead of a thiadiazole ring.
1,3,4-Thiadiazole Derivatives: Various derivatives with different substituents on the thiadiazole ring.
Uniqueness
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is unique due to the presence of both a bromophenyl group and a methoxybenzamide moiety, which may contribute to its distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c1-22-13-4-2-3-11(9-13)14(21)18-16-20-19-15(23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTVPTNYYMWPQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one](/img/structure/B2385132.png)





![tert-butyl3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylatehydrochloride](/img/structure/B2385144.png)


![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide](/img/structure/B2385148.png)
![3-chloro-2-methylpyrido[2,3-b]pyrazine](/img/structure/B2385149.png)
![Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2385150.png)
